2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide
Description
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-15-6-5-13-11(14)8-16-10-4-2-3-9(12)7-10/h2-4,7H,5-6,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEOOKRAHOOUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromophenol and 2-methoxyethylamine.
Formation of 3-bromophenoxyacetyl chloride: 3-bromophenol is reacted with acetyl chloride in the presence of a base such as pyridine to form 3-bromophenoxyacetyl chloride.
Amidation Reaction: The 3-bromophenoxyacetyl chloride is then reacted with 2-methoxyethylamine to form this compound. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary amines and alcohols.
Scientific Research Applications
2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of polymers and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide involves its interaction
Biological Activity
2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H14BrNO3
- Molecular Weight : 288.14 g/mol
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, potentially including enzymes and receptors. The bromophenyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have demonstrated that structurally related compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Anti-inflammatory Effects
There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Anticancer Potential
Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .
Case Studies
- Antimicrobial Testing : A study conducted on derivatives similar to this compound revealed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Anti-inflammatory Activity : In a model of acute inflammation, compounds with similar structures reduced edema significantly compared to controls, suggesting a potential for therapeutic use in inflammatory conditions .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values around 20 µM, indicating moderate potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Phenoxy Acetamides
N-[2-(3-Bromophenoxy)Ethyl]Acetamide
- Structure : Differs by having an ethyl group instead of methoxyethyl on the acetamide nitrogen.
- Molecular Formula: C₁₀H₁₂BrNO₂ (Average mass: 258.115) .
2-(2-Chloro-6-Fluorophenyl)-N-(2-Methoxyethyl)Acetamide
- Structure: Substitutes 3-bromophenoxy with a 2-chloro-6-fluorophenyl group.
- Molecular Formula: C₁₁H₁₃ClFNO₂ (Molecular weight: 245.68) .
- Properties : LogP = 1.714, indicating moderate lipophilicity. Polar surface area = 32.89 Ų, suggesting moderate solubility.
- Functional Impact : The chloro and fluoro substituents may enhance metabolic stability compared to bromine, which is larger and more lipophilic.
2-(3-Bromophenoxy)-N-(4-Morpholin-4-Ylphenyl)Acetamide
- Structure : Incorporates a morpholine-substituted phenyl group on the acetamide nitrogen.
- Molecular Formula : C₁₈H₁₉BrN₂O₃ (Molar mass: 391.26) .
- Key Differences : The morpholine ring introduces basicity and hydrogen-bonding capacity, likely improving solubility and target interaction in biological systems.
Alkyl- and Heterocycle-Modified Acetamides
N-Butyl-2-(4-Butyryl-2-Fluorophenoxy)Acetamide
- Structure: Features a butyl chain and fluorophenoxy group.
- Physical Properties : Melting point = 75°C, Rf = 0.32, yield = 82% .
- Functional Impact : The butyryl and fluorine groups may enhance membrane permeability but reduce aqueous solubility compared to methoxyethyl derivatives.
2-(2-Fluoro-Phenoxy)-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-Yl][1,3,4]Thiadiazol-2-Yl}-Acetamide (7d)
- Structure: Combines a fluorophenoxy group with a thiadiazole-pyridine heterocycle.
- Bioactivity : Exhibited potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM) .
- Key Differences : The thiadiazole-pyridine moiety likely enhances target specificity, such as enzyme inhibition, compared to simpler acetamides.
Pharmacologically Active Analogues
2-(4-Chloro-2-Methylphenoxy)-N-(4-H-1,2,4-Triazol-3-Yl)Acetamide (WH7)
- Bioactivity : Acts as an auxin mimic, stimulating root growth inhibition in plants .
- Structural Insight : The triazole ring facilitates hydrogen bonding, critical for receptor interaction.
Benzo[d]Thiazole-Sulfonyl Piperazine Acetamides
Comparative Analysis Tables
Table 1: Structural and Physical Properties
Structure-Activity Relationship (SAR) Insights
- Halogen Effects : Bromine’s larger size and lipophilicity may enhance membrane penetration compared to chlorine or fluorine but could reduce metabolic stability.
- Solubility : Methoxyethyl and morpholine groups improve aqueous solubility compared to alkyl or aromatic substituents.
- Bioactivity : Heterocyclic additions (e.g., thiadiazole, triazole) often enhance target specificity and potency, as seen in compound 7d .
Q & A
Q. What are the key synthetic routes for 2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions. For example, Example 29 in EP 2,903,618 B1 outlines the preparation of 2-(3-bromophenoxy)acetate ester intermediates, which are further functionalized. Critical steps include:
- Esterification : Reacting bromophenol with chloroacetate esters in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., acetonitrile) .
- Amide Formation : Coupling the acid chloride derivative (from ester hydrolysis) with 2-methoxyethylamine under anhydrous conditions (e.g., using Et₃N in CH₂Cl₂) .
Optimization Factors : - Temperature : Maintain 25–50°C to balance reaction rate and byproduct formation.
- Solvent Choice : Polar solvents enhance nucleophilicity for substitution reactions .
- Catalysts : Use tertiary amines (e.g., Et₃N) to neutralize HCl during amide bond formation .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the acetamide moiety (e.g., carbonyl resonance at ~170 ppm) and methoxyethyl group (δ 3.3–3.5 ppm for OCH₂) .
- HPLC : Monitors purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₄BrNO₃; theoretical MW: 300.14 g/mol) .
Advanced Research Questions
Q. How does the bromophenoxy group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromine atom at the 3-position on the phenyl ring acts as a leaving group, enabling SNAr (Nucleophilic Aromatic Substitution) . Key considerations:
- Activation : Electron-withdrawing groups (e.g., acetamide) meta to Br enhance ring activation .
- Nucleophiles : Amines or thiols replace Br under mild conditions (e.g., DMF, 60°C), forming derivatives like 2-(3-aminophenoxy)-N-(2-methoxyethyl)acetamide .
Example Protocol : - React with NaN₃ in DMF at 80°C for 24 hours to yield azide derivatives for click chemistry .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in:
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF7) and incubation times (24–72 hours) .
- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity artifacts .
- Metabolic Stability : Assess liver microsome stability (e.g., rat/human CYP450 isoforms) to differentiate true activity from prodrug effects .
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., COX-2 or EGFR kinases) to identify key interactions (e.g., H-bonding with methoxyethyl oxygen) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
Validation : Cross-check with SPR (Surface Plasmon Resonance) to measure experimental KD values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
